MW150, chemically known as 6-(4-Methylpiperazin-1-yl)-3-(naphthalen-2-yl)-4-(pyridin-4-yl)pyridazine, is a novel, highly selective, and brain-penetrant small molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK) isoform. [, , ] Developed through an integrated, recursive drug discovery platform, [] MW150 represents a significant advancement in targeting dysregulated neuroinflammation, a critical mechanism in the progression of various CNS disorders. [] Its exceptional selectivity for p38αMAPK, coupled with its ability to penetrate the blood-brain barrier, positions it as a promising candidate for investigating the role of p38αMAPK in neuroinflammatory responses and synaptic dysfunction in neurological and neuropsychiatric disorders. [, ]
While specific details regarding the synthetic scheme for MW150 are not explicitly provided in the provided abstracts, they mention a multi-stage development process involving fragment expansion based on crystallography and pharmacoinformatic approaches. [, ] Initial hits were optimized for selectivity, appropriate pharmacodynamics, and efficacy through iterative refinement. [] Safety considerations and extensive secondary pharmacology screening further contributed to the optimization process, culminating in the development of MW150, a drug candidate suitable for early stage clinical trials. [] A GMP-compatible production scheme has been developed for MW150, and drug production is underway. []
The crystal structure of MW150 complexed with p38αMAPK has been resolved, providing valuable insights into its binding mode and target selectivity. [] The high-resolution structure confirms that MW150 binds to the active site of p38αMAPK. [] Additionally, the crystal structure reveals a potential low-energy conformation adopted by the inhibitor within the binding pocket. [] Analysis of this conformation provides a structural basis for the exquisite selectivity exhibited by MW150 towards p38αMAPK over other kinases. []
MW150 exerts its therapeutic effects through the highly selective inhibition of the p38αMAPK isoform. [, , , , ] This kinase plays a pivotal role in the cellular stress response, and its dysregulation is implicated in neuroinflammation and synaptic dysfunction characteristic of various CNS disorders. [, , ] By inhibiting p38αMAPK, MW150 effectively modulates downstream inflammatory signaling cascades, attenuating the production of proinflammatory cytokines, such as TNF-α, a key mediator of neuroinflammation. [, , , ] This modulation of the cytokine/synaptic dysfunction axis contributes to its neuroprotective effects and its potential as a therapeutic agent for CNS disorders. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7